3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15607143
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C21H18O4/c1-11-12(2)21(22)25-20-13(3)19-17(9-16(11)20)18(10-24-19)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |
| Standard InChI Key | HKVFZKOFJAVPOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)C |
Introduction
3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromene class. This compound features a unique structure characterized by a furochromene ring system fused with a methoxyphenyl group and three methyl substituents at specific positions. The presence of the methoxy group enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry .
Synthesis
The synthesis of 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. While specific details on its synthesis are not widely documented in reliable sources, compounds of similar structures often require the use of reagents like potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions vary based on the desired transformation but typically involve controlled temperatures and solvents.
Biological Activities
Research indicates that 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one exhibits potential biological activities. The methoxyphenyl group enhances its interaction with molecular targets like enzymes and receptors, potentially leading to significant biological effects. Investigations into its mechanism of action reveal pathways involving enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one | Fluorophenyl group instead of methoxy | Potentially enhanced biological activity due to fluorine |
| 3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one | Additional phenyl group | Different substitution pattern affecting reactivity |
| 4,9-dimethyl-7H-furo[2,3-f]benzopyran-7-one | Different ring system | Unique structural framework leading to distinct properties |
These comparisons highlight the uniqueness of 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one in terms of its specific functional groups and potential applications in medicinal chemistry.
Applications in Medicinal Chemistry
The compound's unique structure and potential biological activities make it a candidate for further investigation in drug development. Its interaction with biological targets could lead to therapeutic applications, although specific studies on its efficacy and safety are needed to fully explore these possibilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume